

An In-depth Technical Guide to 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Hydroxyhexanoate**

Cat. No.: **B1236181**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-hydroxyhexanoate**, a molecule of significant interest in polymer chemistry and biocatalysis. This document details its chemical identity, synthesis methodologies, biological significance, and includes experimental protocols and quantitative data for researchers in drug development and material science.

Core Concepts: Chemical Identity and Structure

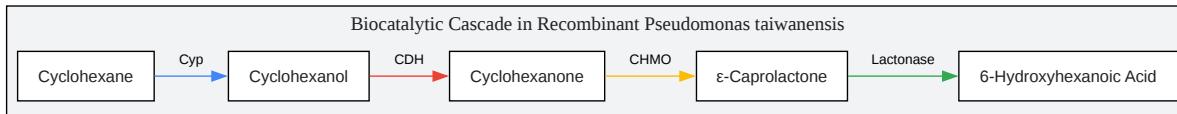
6-Hydroxyhexanoate is the conjugate base of 6-hydroxyhexanoic acid. The acid form is an omega-hydroxy fatty acid, featuring a hydroxyl group at the terminus of a six-carbon chain. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile chemical building block.

Table 1: Chemical Identifiers for 6-Hydroxyhexanoic Acid

Identifier	Value
CAS Number	1191-25-9 [1]
Molecular Formula	C ₆ H ₁₂ O ₃ [1]
Molecular Weight	132.16 g/mol [1]
IUPAC Name	6-hydroxyhexanoic acid [1]
SMILES	C(CCC(=O)O)CCO [2]
InChI Key	IWHLYPDWHHPVAA-UHFFFAOYSA-N [1]

Synthesis of 6-Hydroxyhexanoate

6-Hydroxyhexanoate can be synthesized through both traditional chemical methods and increasingly efficient biocatalytic routes.


Chemical Synthesis

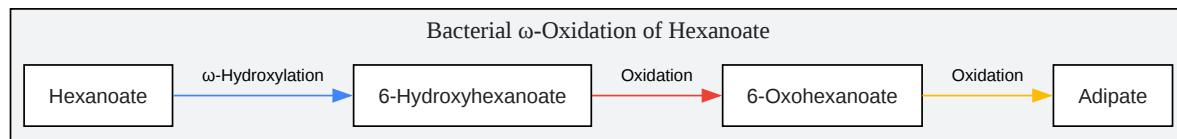
The primary chemical route to 6-hydroxyhexanoic acid is the hydrolysis of ϵ -caprolactone.[\[3\]](#) This reaction is typically carried out in the presence of an acid or base catalyst.

Biocatalytic Synthesis

Recent advancements have focused on the microbial production of **6-hydroxyhexanoate**, offering a more sustainable alternative to chemical synthesis. Genetically engineered microorganisms are utilized to convert various substrates into **6-hydroxyhexanoate** through multi-enzyme cascades.

A notable example is the use of recombinant *Pseudomonas taiwanensis* to synthesize 6-hydroxyhexanoic acid from cyclohexane.[\[4\]](#) This whole-cell biocatalyst contains a four-step enzymatic cascade.[\[4\]](#)

[Click to download full resolution via product page](#)


Caption: Enzymatic cascade for the synthesis of 6-hydroxyhexanoic acid from cyclohexane.

Another well-documented biocatalytic process involves a three-enzyme cascade in *Escherichia coli* to produce 6-hydroxyhexanoic acid from cyclohexanol.[5]

Biological Significance and Applications

The primary biological and commercial relevance of **6-hydroxyhexanoate** lies in its role as a monomer for the synthesis of polycaprolactone (PCL), a biodegradable and biocompatible polyester.[6][7][8] PCL has numerous applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[9]

In microbiological contexts, **6-hydroxyhexanoate** is an intermediate in the ω -oxidation pathway of hexanoate in some bacteria, leading to the production of adipic acid.[10] There is also evidence that *Streptococcus gordonii*, a commensal oral bacterium, naturally secretes 6-hydroxyhexanoic acid, which may possess anti-inflammatory and metabolic regulatory properties.[6] Some research also suggests potential antibacterial activity.[6]

[Click to download full resolution via product page](#)

Caption: The ω -oxidation pathway of hexanoate, where **6-hydroxyhexanoate** is an intermediate.

Quantitative Data

The following table summarizes key quantitative data from biocatalytic synthesis studies of 6-hydroxyhexanoic acid.

Table 2: Performance of Biocatalytic Systems for 6-Hydroxyhexanoic Acid Production

Biocatalyst	Substrate	Product Titer	Specific Product Yield	Reference
Recombinant <i>P. taiwanensis</i>	Cyclohexane	25 mM (3.3 g/L)	0.4 g/gCDW	[4]
Recombinant <i>E. coli</i> with lipase	Cyclohexanol	>20 g/L	81% (isolated yield)	[5]

Experimental Protocols

Chemical Synthesis of 6-Hydroxyhexanoic Acid from ϵ -Caprolactone

This protocol is adapted from standard hydrolysis procedures.

Materials:

- ϵ -caprolactone
- 0.5 M Sodium Hydroxide (NaOH) solution
- Amberlite IR-120 (H⁺) resin or a similar strong acid cation exchange resin
- Deionized water

Procedure:

- Dissolve ϵ -caprolactone in a 0.5 M NaOH solution.[3]

- Stir the mixture at room temperature for 12 hours to ensure complete hydrolysis.[\[3\]](#)
- Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.[\[3\]](#)
- Filter the mixture to remove the resin.[\[3\]](#)
- Concentrate the filtrate under reduced pressure to obtain 6-hydroxyhexanoic acid.

Biocatalytic Synthesis of 6-Hydroxyhexanoic Acid using Recombinant *P. taiwanensis***

This protocol is a summarized workflow based on published research.[\[4\]](#)

1. Strain and Pre-culture Preparation:

- Use a recombinant *P. taiwanensis* strain engineered with the four-enzyme cascade for cyclohexane conversion.
- Grow a pre-culture in a suitable medium (e.g., LB medium) overnight at 30°C with appropriate antibiotic selection.

2. Bioreactor Setup and Main Culture:

- Inoculate the main culture in a defined mineral salt medium (e.g., M9 medium) in a stirred-tank bioreactor.
- Maintain the temperature at 30°C and control the pH (e.g., at 7.0).
- Induce the expression of the enzymatic cascade with an appropriate inducer (e.g., dicyclopropyl ketone).

3. Biotransformation:

- After induction and cell growth to a suitable density, initiate the biotransformation.
- Continuously supply cyclohexane to the bioreactor, for example, via the gas phase, at a controlled rate.

- Monitor the concentrations of the substrate, intermediates, and the final product, 6-hydroxyhexanoic acid, using analytical techniques such as GC and HPLC.

4. Product Isolation and Quantification:

- Separate the cells from the culture broth by centrifugation.
- Analyze the supernatant for the concentration of 6-hydroxyhexanoic acid using HPLC.[\[11\]](#)

Conclusion

6-Hydroxyhexanoate is a valuable platform chemical with significant applications in the production of biodegradable polymers. While chemical synthesis from ϵ -caprolactone is a well-established method, biocatalytic routes using engineered microorganisms offer a promising and sustainable alternative. Further research into optimizing these biocatalytic processes and exploring the potential biological activities of **6-hydroxyhexanoate** could open up new avenues in drug development and green chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Hydroxyhexanoic Acid | C6H12O3 | CID 14490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Hydroxyhexanoate | C6H11O3- | CID 5460267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Frontiers | Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant *Pseudomonas taiwanensis* in a Stirred-Tank Bioreactor [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy 6-Hydroxyhexanoic acid | 1191-25-9 [smolecule.com]
- 7. Synthesis of polycaprolactone: a review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]
- 9. 6-Hydroxyhexanoic Acid | High-Purity Reagent for Research [benchchem.com]
- 10. 6-hydroxyhexanoic acid, 1191-25-9 [thegoodsentscompany.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxyhexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1236181#6-hydroxyhexanoate-cas-number-and-structure\]](https://www.benchchem.com/product/b1236181#6-hydroxyhexanoate-cas-number-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com